molecular formula C15H19N3O3S2 B2530591 N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide CAS No. 863558-46-7

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2530591
CAS No.: 863558-46-7
M. Wt: 353.46
InChI Key: QBZLAEIWECZKME-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide is a structurally complex molecule featuring three key moieties:

  • Thiophene-2-sulfonamide core: A sulfur-containing heterocycle with a sulfonamide group, known for its role in modulating biological activity and physicochemical properties.
  • Pyridin-3-yl group: A nitrogen-containing aromatic ring contributing to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-23(20,15-4-2-10-22-15)17-12-14(13-3-1-5-16-11-13)18-6-8-21-9-7-18/h1-5,10-11,14,17H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZLAEIWECZKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(morpholin-4-yl)ethylamine and 2-(pyridin-3-yl)ethylamine. These intermediates are then reacted with thiophene-2-sulfonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promise as a candidate for developing new antibiotics. The mechanism of action involves inhibiting bacterial growth by targeting essential enzymes involved in their metabolic pathways.

Anti-inflammatory Properties

The compound has been identified as an inhibitor of key enzymes in the inflammatory response, particularly those associated with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways that control cell proliferation and survival, making it a potential candidate for cancer therapy. Further research is needed to explore its efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound using cellular models of inflammation. The findings revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines, suggesting its therapeutic potential in managing chronic inflammatory conditions.

Case Study 3: Cancer Cell Line Studies

In a recent publication, researchers assessed the anticancer properties of this sulfonamide derivative on various cancer cell lines, including breast and lung cancer. The compound demonstrated dose-dependent cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analyses.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound is compared to structurally related molecules with variations in the core scaffold, substituents, and functional groups. Key examples include:

Compound Class/Example Core Structure Substituents Key Features Reference
Target compound Thiophene-2-sulfonamide Morpholin-4-yl, pyridin-3-yl Combines sulfonamide acidity with morpholine’s solubility and pyridine’s aromaticity. -
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f) Thiopyrimidin-4(3H)-one Morpholin-4-yl-ethyl Thiopyrimidine core; moderate antimicrobial activity (e.g., 6d, 6f active against Bacillus cereus and Candida albicans).
Piperazine/trifluoromethylphenyl derivatives (Compounds 17–19) Thiophen-2-yl linked to piperazine/trifluoromethylphenyl Trifluoromethylphenyl, piperazine Piperazine enhances basicity; trifluoromethyl increases lipophilicity. Compound 19 showed improved metabolic stability.
Naphthalene-thiophene derivatives (USP 35–NF 30) Thiophen-2-yl linked to naphthalenol Methylamino, naphthol Sulfonamide-free; naphthol group introduces rigidity and hydrogen-bonding potential.

Physicochemical Properties

  • Solubility : Morpholine-containing compounds (e.g., target compound, 6c–f) exhibit higher aqueous solubility compared to piperidine or pyrrolidine analogues due to the oxygen atom in the morpholine ring .
  • Lipophilicity : The pyridin-3-yl group increases lipophilicity (logP) compared to purely aliphatic substituents, balancing solubility and membrane permeability.

Biological Activity

N-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiophene-2-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core linked to a morpholine and pyridine moiety. Its chemical structure can be represented as follows:

N 2 morpholin 4 yl 2 pyridin 3 yl ethyl thiophene 2 sulfonamide\text{N 2 morpholin 4 yl 2 pyridin 3 yl ethyl thiophene 2 sulfonamide}

This structure contributes to its pharmacological properties, particularly in terms of binding affinity and selectivity for various biological targets.

This compound exhibits inhibitory activity against specific enzymes and receptors. Notably, it has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for cancer therapy .

Table 1: Summary of Biological Targets and Activities

Biological TargetActivity TypeReference
Cyclin-dependent kinase 5Inhibition
Protein kinasesAntiproliferative
Enzymatic pathwaysModulation

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions, particularly cancer. Its ability to inhibit CDKs suggests potential use in oncology , where controlling cell cycle progression is critical.

Case Studies

  • In Vitro Studies : In a recent study, the compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic use. The results showed that this compound effectively reduced cell viability by inducing apoptosis .
  • Animal Models : Animal studies have further supported its efficacy, showing reduced tumor growth in xenograft models when treated with the compound. These findings suggest a promising avenue for further clinical development.
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase, corroborating its role as a CDK inhibitor. This was evidenced by flow cytometry analyses that demonstrated increased populations of cells in the G1 phase post-treatment .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable ADME properties, with moderate bioavailability and a safety profile that warrants further investigation.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate
Half-lifeTBD (To Be Determined)
MetabolismHepatic

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